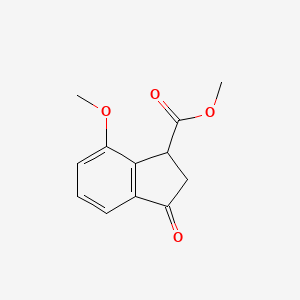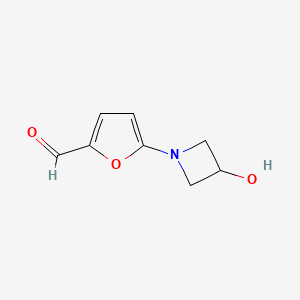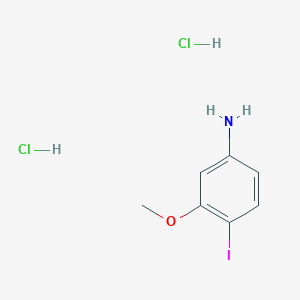
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazinone core with a methoxyphenyl and a methyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-methoxybenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl: This compound shares a similar methoxyphenyl group but has a different core structure.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound with a methoxyphenyl group, used in different applications.
Uniqueness
3-(3-Methoxyphenyl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific pyrazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-(3-methoxyphenyl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-13-11(12(15)14-8)9-4-3-5-10(6-9)16-2/h3-7H,1-2H3,(H,14,15) |
InChI 键 |
SCJOLLZGPSGOGC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=O)N1)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)


![Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)






![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)

![1-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol](/img/structure/B13190101.png)
